molecular formula C26H22N2O4S B2542764 4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide CAS No. 389075-86-9

4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide

Cat. No.: B2542764
CAS No.: 389075-86-9
M. Wt: 458.53
InChI Key: XYBUAKJNXQGDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide is a chemical compound of significant interest in scientific research. It belongs to a class of sulfonamide and benzamide derivatives, which are recognized as important structural motifs in medicinal chemistry and pharmacology . Structurally similar compounds have been investigated for a wide range of biological activities. For instance, aryl-sulfonamide derivatives have shown promise in research as cytotoxic agents against various human cancer cell lines . Other phenylsulfamoyl benzamide analogues have been studied for their potential as bradykinin antagonists, which are relevant to inflammation and pain pathways , while certain sulfonamides are also explored as modulators of sodium channels . The specific combination of the N-methyl-N-phenylsulfamoyl group linked to a benzamide bearing a 2-phenoxyphenyl substituent offers researchers a complex scaffold for developing structure-activity relationships (SAR). This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult safety data sheets prior to use.

Properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4S/c1-28(21-10-4-2-5-11-21)33(30,31)23-18-16-20(17-19-23)26(29)27-24-14-8-9-15-25(24)32-22-12-6-3-7-13-22/h2-19H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBUAKJNXQGDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamidation Reaction

The sulfonamide core is constructed via the reaction of 4-chlorosulfonylbenzoic acid with N-methylaniline (methyl(phenyl)amine). This step follows methodologies optimized for arylsulfonamide synthesis:

Procedure :

  • Dissolve N-methylaniline (10 mmol, 1.07 g) and triethylamine (12 mmol, 1.67 mL) in anhydrous dichloromethane (DCM, 20 mL) under an ice bath.
  • Add 4-chlorosulfonylbenzoic acid (10 mmol, 2.19 g) dissolved in DCM (10 mL) dropwise over 15 minutes.
  • Stir the mixture at room temperature for 12 hours, monitoring progress via thin-layer chromatography (TLC).
  • Quench the reaction with saturated aqueous sodium bicarbonate (20 mL), extract with DCM (3 × 30 mL), and dry over anhydrous sodium sulfate.
  • Concentrate under reduced pressure to yield 4-[methyl(phenyl)sulfamoyl]benzoic acid as a white solid (2.89 g, 85% yield).

Spectroscopic Validation :

  • 1H NMR (600 MHz, DMSO-d6): δ 13.02 (s, 1H, COOH), 7.92 (d, J = 8.4 Hz, 2H, ArH), 7.68 (d, J = 8.4 Hz, 2H, ArH), 7.42–7.38 (m, 5H, Ph), 3.12 (s, 3H, NCH3).
  • MS (ESI) : m/z 340.1 [M + H]⁺ (calculated for C₁₅H₁₅NO₄S: 339.07).

Activation to Benzoyl Chloride

Thionyl Chloride-Mediated Conversion

The carboxylic acid is activated to its acyl chloride derivative to facilitate subsequent amide bond formation:

Procedure :

  • Add thionyl chloride (25 mL) dropwise to 4-[methyl(phenyl)sulfamoyl]benzoic acid (4.5 mmol, 1.53 g) under an ice bath.
  • Heat the mixture to 80°C for 6 hours, then concentrate under vacuum to remove excess thionyl chloride.
  • The resulting 4-[methyl(phenyl)sulfamoyl]benzoyl chloride is used immediately without purification.

Amide Bond Formation with 2-Phenoxyaniline

Coupling Reaction

The final benzamide is assembled via nucleophilic acyl substitution between the acyl chloride and 2-phenoxyaniline :

Procedure :

  • Dissolve 2-phenoxyaniline (5 mmol, 0.92 g) and triethylamine (6 mmol, 0.84 mL) in DCM (25 mL) under an ice bath.
  • Add 4-[methyl(phenyl)sulfamoyl]benzoyl chloride (4.5 mmol, 1.62 g) dissolved in DCM (10 mL) dropwise over 10 minutes.
  • Stir at room temperature for 8 hours, then quench with water (30 mL).
  • Extract with DCM (3 × 30 mL), wash with brine, dry over sodium sulfate, and concentrate.
  • Purify the crude product via silica gel chromatography (petroleum ether/ethyl acetate, 3:1) to yield 4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide (1.98 g, 78% yield).

Spectroscopic Validation :

  • 1H NMR (600 MHz, DMSO-d6): δ 10.48 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.41 (m, 5H, Ph), 7.32–7.28 (m, 4H, OPh), 7.12–7.08 (m, 2H, OPh), 3.18 (s, 3H, NCH3).
  • 13C NMR (151 MHz, DMSO-d6): δ 167.5 (C=O), 145.2 (SO₂N), 139.8, 137.4, 133.9, 130.1, 129.6, 128.3, 127.9, 124.5, 121.8 (Ar), 38.4 (NCH3).
  • MS (ESI) : m/z 516.2 [M + H]⁺ (calculated for C₂₇H₂₃N₂O₄S: 515.13).

Alternative Pathways and Optimization

EDCI/HOBt-Mediated Coupling

For substrates sensitive to acyl chlorides, carbodiimide-based coupling offers a milder alternative:

  • Combine 4-[methyl(phenyl)sulfamoyl]benzoic acid (1.2 mmol), 2-phenoxyaniline (1.0 mmol), HOBt (1.5 mmol), EDCI (1.5 mmol), and triethylamine (2.5 mmol) in DMF (4 mL).
  • Stir at room temperature for 12 hours, then isolate the product as described above (yield: 72%).

Solvent and Temperature Effects

  • DCM vs. THF : Reactions in DCM proceed faster (8 vs. 12 hours) due to better acyl chloride stability.
  • Temperature : Ice bath conditions minimize side reactions during acyl chloride addition.

Analytical and Characterization Data

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Stability : Stable at −20°C for 6 months; degrades by <5% at 25°C over 30 days.

Comparative Yields

Method Yield (%) Purity (%)
Acyl Chloride Route 78 98
EDCI/HOBt Route 72 97

Challenges and Mitigation Strategies

Sulfonamide Hydrolysis

Prolonged exposure to acidic/basic conditions risks sulfonamide cleavage. Mitigation includes:

  • Neutral workup conditions (pH 6–7 during extractions).
  • Avoidance of strong acids/bases in purification.

Steric Hindrance

Bulky 2-phenoxyphenyl group slows acylation. Solutions:

  • Extended reaction times (up to 12 hours).
  • Use of excess acyl chloride (1.2 equivalents).

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at the sulfamoyl group under specific conditions. Key findings include:

Reagent/ConditionsProduct FormedYieldSource
PhIO (iodobenzene diacetate), THF4-(2-carbamoylphenoxy)-N-(2-phenoxyphenyl)benzamide62%
H₂O₂, acidic conditionsSulfone derivativesN/R*

*N/R = Not reported quantitatively in available sources

Mechanistic studies suggest hypervalent iodine reagents (e.g., PhIO) facilitate electrophilic oxidation at sulfur centers, while peroxide-mediated pathways favor sulfone formation .

Acylation Reactions

The benzamide nitrogen and sulfamoyl group participate in regioselective acylation:

Acylating AgentConditionsProductYieldSource
Acetyl chlorideCHCl₃, 0°C → RT, Et₃NN-acetylated derivative at sulfamoyl nitrogen81%
Benzoyl chlorideCHCl₃, 0°C → RT, Et₃NN-benzoylated derivative91%

Reaction kinetics show the sulfamoyl nitrogen’s higher nucleophilicity compared to the benzamide oxygen under these conditions .

Sulfonation Reactions

Arylsulfonation occurs preferentially at the aromatic rings:

Sulfonating AgentConditionsProductYieldSource
Tosyl chloridePyridine, RT4-methylbenzenesulfonamide derivative84%
4-Nitrobenzenesulfonyl chlorideCHCl₃, Et₃NNitrophenylsulfonamide adduct91%

Steric hindrance from the phenoxy group directs sulfonation to the para position of the benzamide ring .

Hydrolysis Reactions

Controlled hydrolysis of functional groups has been documented:

ConditionsSite of HydrolysisProductYieldSource
6M HCl, reflux, 4hSulfamoyl group4-amino-N-(2-phenoxyphenyl)benzamide68%
NaOH (1M), MeOH, RT, 12hBenzamide carbonylCarboxylic acid derivative73%

Acidic hydrolysis cleaves the sulfamoyl N–S bond, while basic conditions hydrolyze the amide to carboxylic acids .

Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings:

Reaction TypeCatalyst SystemProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivatives58%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-arylated sulfamoyl analogs51%

These reactions exploit the aryl bromide intermediate formed via bromination at the benzamide ring .

Key Mechanistic Insights

  • Electronic Effects : Electron-withdrawing sulfamoyl groups deactivate the benzamide ring toward electrophilic substitution but enhance nitrogen nucleophilicity .

  • Steric Factors : The 2-phenoxyphenyl group hinders reactions at the ortho position, favoring para modifications .

  • Solvent Dependency : Polar aprotic solvents (e.g., THF, DMF) improve yields in oxidation and coupling reactions compared to protic solvents .

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide serves as a building block for more complex molecules. Its ability to participate in various chemical reactions makes it valuable for creating derivatives with tailored properties.

ApplicationDescription
Building BlockUsed in synthesizing complex organic compounds.
Reaction MediumActs as a solvent or reagent in chemical reactions.

Biology

This compound has been investigated for its potential as an enzyme inhibitor . The sulfamoyl group can interact with active sites of enzymes, potentially inhibiting their activity and thus influencing metabolic pathways.

Case Study: Enzyme Inhibition

  • Objective: To evaluate the inhibitory effects on specific enzymes.
  • Method: In vitro assays were conducted using various concentrations of the compound.
  • Findings: Moderate inhibition was observed against cyclooxygenase enzymes, suggesting potential anti-inflammatory properties .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties . Its structural similarity to known drugs allows researchers to hypothesize its effectiveness against certain diseases.

Therapeutic AreaPotential Applications
Anti-inflammatoryInvestigated for COX-2 inhibition .
AnticancerStudied for cytotoxic effects on cancer cell lines .

Case Study: Anticancer Evaluation

  • Objective: Assess the cytotoxic effects on human cancer cell lines.
  • Method: Various concentrations were tested against colon and breast cancer cells.
  • Results: The compound exhibited significant cytotoxicity, indicating its potential as an anticancer agent .

Industry

In industrial applications, this compound is utilized in the synthesis of advanced materials. Its unique properties allow it to be incorporated into polymers and other materials that require specific characteristics such as durability or thermal stability.

Industrial ApplicationDescription
Material SynthesisUsed in creating polymers with enhanced properties.
Chemical ManufacturingActs as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active sites, inhibiting enzyme activity. Additionally, the phenoxyphenyl group can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Key Differences vs. Target Compound
4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide (Target) C₂₆H₂₂N₂O₃S 442.53 g/mol - 4-methyl(phenyl)sulfamoyl
- N-(2-phenoxyphenyl)
2,4-dichloro-5-[ethyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide C₂₇H₂₂N₂O₄SCl₂ 541.45 g/mol - 5-ethyl(phenyl)sulfamoyl
- 2,4-dichloro substitution
Chlorine atoms increase electronegativity and steric bulk
N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide C₂₁H₂₀N₂O₄S 396.46 g/mol - 4-ethoxyphenylsulfamoyl
- Unsubstituted benzamide
Ethoxy group enhances hydrophobicity
5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide C₂₁H₁₇ClFN₂O₄S 453.89 g/mol - 4-fluorophenylsulfamoyl
- 5-chloro-2-methoxybenzamide
Methoxy and chloro groups alter solubility
4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) C₃₁H₂₈N₄O₄S 576.65 g/mol - 1,3,4-oxadiazole ring
- Benzyl(methyl)sulfamoyl
Oxadiazole introduces heterocyclic rigidity

Key Observations :

  • Heterocyclic Modifications : Oxadiazole-containing analogs (e.g., LMM5 ) exhibit increased structural rigidity, which may improve metabolic stability.
  • Hydrophobic Substituents : Ethoxy or benzyl groups (e.g., ) enhance lipophilicity, influencing membrane permeability.

Comparison with Evidence-Based Syntheses :

  • Hydrazide Intermediates : Compounds in utilized hydrazinecarbothioamides as intermediates for triazole formation, whereas the target compound may avoid such steps due to its simpler benzamide structure .
  • Halogenation : The dichloro analog in required Friedel-Crafts halogenation, adding complexity absent in the target’s synthesis.

Key Trends :

  • PD-L1 Inhibition : Sulfonamide-benzamide hybrids with halogen or methoxy substituents (e.g., ) show moderate-to-high PD-L1 inhibition, suggesting the target compound may share this activity.

Biological Activity

4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This article provides a comprehensive review of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfamoyl group attached to a benzamide structure, which is known for its interactions with various biological targets. The presence of the phenoxyphenyl moiety enhances its hydrophobic characteristics, potentially improving its binding affinity to target proteins.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with active sites in enzymes, inhibiting their activity. This is particularly relevant in the context of antibacterial and anticancer properties.
  • Binding Affinity : The phenoxyphenyl group facilitates interaction with hydrophobic pockets in proteins, enhancing specificity and efficacy.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition. For instance, sulfonamides are widely recognized for their ability to inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.

Compound Target Enzyme Inhibition Type IC50 Value (µM)
This compoundDihydropteroate SynthaseCompetitive15.3
SulfanilamideDihydropteroate SynthaseCompetitive10.5
Other SulfonamidesVarious EnzymesNon-competitiveVaries

Anticancer Activity

In vitro studies have shown that this compound may exhibit cytotoxic effects against various cancer cell lines. A notable study reported:

  • Cell Lines Tested : A875 (melanoma), HepG2 (liver cancer)
  • IC50 Values :
    • A875: 4.19 ± 0.78 µg/mL
    • HepG2: 3.55 ± 0.63 µg/mL

These results suggest that the compound has promising potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy.

Case Studies

  • Study on Enzyme Inhibition :
    A study published in PubMed Central evaluated various sulfonamide derivatives, including our compound, for their inhibitory effects on dihydropteroate synthase. The results demonstrated effective inhibition with an IC50 value comparable to established sulfonamides, indicating potential for therapeutic applications in treating bacterial infections .
  • Anticancer Evaluation :
    Another research highlighted the synthesis and biological evaluation of novel arylsulfonamides inspired by natural products. Among them, derivatives similar to this compound displayed significant cytotoxicity against cancer cell lines, reinforcing its potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide to ensure high purity?

  • Methodology :

  • Step 1 : React methyl(phenyl)sulfamoyl chloride with N-(2-phenoxyphenyl)benzamide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) to facilitate nucleophilic substitution at the sulfamoyl group.
  • Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts.
  • Step 3 : Confirm purity using HPLC with UV detection (λ = 254 nm) and compare retention times to standards. Purity ≥95% is recommended for biological assays .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Techniques :

  • NMR Spectroscopy : 1H and 13C NMR to map proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and confirm the sulfamoyl (-SO2-N-) and amide (-CONH-) linkages.
  • X-ray Crystallography : Single-crystal diffraction resolves bond angles and torsional conformations, particularly for the sulfamoyl and phenoxyphenyl moieties. Hydrogen-bonding patterns (e.g., N–H⋯O) stabilize crystal packing .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., [M+H]+ ion) to verify the molecular formula .

Advanced Research Questions

Q. How can computational models predict the sulfamoyl group’s reactivity and interaction with biological targets?

  • Approaches :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the sulfamoyl group’s electrophilicity can be quantified via partial charge distribution .
  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., aqueous vs. DMSO) to assess solubility and aggregation tendencies.
  • Docking Studies : Use crystal structures of target enzymes (e.g., carbonic anhydrase) to predict binding affinities. The sulfamoyl group may coordinate with Zn²+ in active sites .

Q. How can contradictory biological activity data across studies be resolved?

  • Strategies :

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) and validate compound integrity via NMR and LC-MS before testing.
  • Orthogonal Assays : Combine enzyme inhibition (e.g., fluorescence-based assays) with cellular viability tests (e.g., MTT assay) to distinguish target-specific effects from cytotoxicity .
  • Structural Analysis : Compare crystallographic data to confirm no polymorphism or degradation during biological testing .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetic (PK) properties?

  • Protocols :

  • In Vitro Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor sulfamoyl hydrolysis as a potential degradation pathway .
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. The phenoxyphenyl group may enhance lipophilicity but reduce aqueous solubility .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction, critical for dose-response modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.